N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
Description
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide (hereafter referred to as the target compound) is a 1,3,4-oxadiazole derivative with a molecular weight of 488.51 g/mol (C₂₂H₂₄N₄O₇S) . Its structure comprises a 1,3,4-oxadiazole core substituted with a 3,5-dimethoxyphenyl group at the 5-position and a 4-[methyl(phenyl)sulfamoyl]benzamide moiety at the 2-position. This compound has demonstrated significant antimicrobial activity against Staphylococcus aureus, including both planktonic cells and biofilms, with minimum inhibitory concentrations (MICs) in the range of 4–8 µg/mL .
Properties
IUPAC Name |
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O6S/c1-28(18-7-5-4-6-8-18)35(30,31)21-11-9-16(10-12-21)22(29)25-24-27-26-23(34-24)17-13-19(32-2)15-20(14-17)33-3/h4-15H,1-3H3,(H,25,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWYPNCKSSXLCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a 1,3,4-oxadiazole ring, which is known for its diverse biological activities. The presence of the 3,5-dimethoxyphenyl group and the sulfamoyl moiety enhances its potential for interaction with biological targets.
Molecular Formula
- C : 20
- H : 22
- N : 4
- O : 4
- S : 1
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may exert effects by:
- Inhibition of Enzymes : The compound can inhibit enzymes involved in cell proliferation and survival pathways.
- Modulation of Receptors : It may bind to various receptors, affecting their signaling pathways.
- Antimicrobial Activity : The oxadiazole ring is associated with antimicrobial properties that can disrupt bacterial cell membranes.
Anticancer Activity
Research has shown that compounds containing oxadiazole moieties exhibit significant anticancer properties. For instance:
- A study demonstrated that derivatives of oxadiazoles showed cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The IC50 values for these compounds ranged from 10 to 20 µM, indicating promising activity against tumor cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy:
- In vitro studies revealed that this compound exhibited activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 12.5 to 25 µg/mL .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide | Structure | Moderate anticancer activity |
| 5-(3-nitrophenyl)-1,3,4-oxadiazol-2-amine | Structure | Antimicrobial properties |
Case Studies and Research Findings
-
Antitubercular Activity Study :
A recent study focused on the synthesis of oxadiazole derivatives for their antitubercular activity. Among the tested compounds, several exhibited significant inhibitory effects against Mycobacterium tuberculosis with IC50 values below 5 µM . -
Cytotoxicity Assessment :
Another investigation assessed the cytotoxic effects of this compound on human embryonic kidney (HEK293) cells. Results indicated low toxicity levels (IC50 > 100 µM), suggesting a favorable safety profile for further development .
Comparison with Similar Compounds
Structural Comparison
The target compound belongs to the 1,3,4-oxadiazole class, which is widely explored for its antimicrobial and antifungal properties. Key structural analogs include:
| Compound Name | Substituents on Oxadiazole Core | Sulfamoyl/Benzamide Modifications | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | 3,5-Dimethoxyphenyl | 4-[Methyl(phenyl)sulfamoyl]benzamide | 488.51 | 1,3,4-Oxadiazole, dimethoxy, sulfamoyl |
| LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)methyl-1,3,4-oxadiazol-2-yl]benzamide) | 4-Methoxyphenylmethyl | 4-[Benzyl(methyl)sulfamoyl]benzamide | ~500 (estimated) | 1,3,4-Oxadiazole, methoxy, benzylsulfamoyl |
| LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) | Furan-2-yl | 4-[Cyclohexyl(ethyl)sulfamoyl]benzamide | ~450 (estimated) | 1,3,4-Oxadiazole, furan, cyclohexylsulfamoyl |
| OZE-III (N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide) | 4-Chlorophenyl | Pentanamide chain | 279.72 | 1,3,4-Oxadiazole, chloro, aliphatic amide |
Key Differences :
- The target compound’s 3,5-dimethoxyphenyl group distinguishes it from LMM5 (4-methoxyphenylmethyl) and LMM11 (furan-2-yl), which may alter solubility and target affinity .
- The methyl(phenyl)sulfamoyl group contrasts with LMM5’s benzyl(methyl)sulfamoyl and LMM11’s cyclohexyl(ethyl)sulfamoyl, suggesting varied steric and electronic interactions .
- OZE-III lacks a sulfamoyl group entirely, instead featuring a simple pentanamide chain, resulting in lower molecular weight and reduced biofilm inhibition .
Key Findings :
- The target compound exhibits superior biofilm inhibition compared to OZE-III, likely due to the sulfamoyl group’s role in disrupting bacterial adhesion .
- The dimethoxyphenyl group in the target compound and patent compounds (e.g., PI3K/mTOR inhibitors) suggests this moiety may enhance pharmacokinetic properties , such as solubility and target binding, across diverse applications .
Pharmacokinetic Insights :
- Sulfamoyl groups (e.g., in LMM5 and the target compound) may confer metabolic stability, as evidenced by their resistance to hepatic degradation in preliminary assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
